2-benzopiranos
2-Benzopyrans, also known as benzo[b]pyrans, are a class of organic compounds featuring a benzene ring fused to a pyran ring. These molecules are of significant interest due to their diverse structural configurations and potential applications in various fields such as pharmaceuticals, materials science, and natural products chemistry.
Structurally, 2-benzopyrans possess a five-membered oxygen-containing heterocyclic ring attached to the second carbon atom of a benzene ring. The presence of both aromaticity from the benzene ring and unsaturation within the pyran ring confers unique chemical properties to these compounds, making them versatile in terms of reactivity.
In pharmaceutical research, 2-benzopyrans have shown promising activities as potential anti-inflammatory agents, antiviral agents, and antimicrobial agents. Additionally, their structural features make them suitable for medicinal chemistry studies aimed at the development of novel drugs with improved pharmacological profiles.
Due to their complex molecular structure, 2-benzopyrans can be synthesized through various methods including condensation reactions between an aldehyde or ketone and a pyran derivative, followed by appropriate functional group transformations. These compounds exhibit varying degrees of biological activity depending on their specific structural modifications.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
6-isocyanato-3,4-dihydro-1H-2-benzopyran | 2649046-89-7 | C10H9NO2 |
![]() |
3-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoic acid | 1506952-20-0 | C12H14O3 |
![]() |
3,4-Dihydro-4,8-dihydroxy-4,7-bis(hydroxymethyl)-3-methyl-1H-2-benzopyran-1-one; (3R*,4S*)-form | 2171511-41-2 | C12H14O6 |
![]() |
Bacillcoumacin B | 1632980-66-5 | C20H28N2O7 |
![]() |
Ajudazol B | 416845-83-5 | C34H44N2O7 |
![]() |
Chaetophenol F | 1443991-08-9 | C18H22O7 |
![]() |
Antibiotic AI 77F; 10',11'-Dihydro, 10'S-methylthio | 1632980-69-8 | C21H27NO7S |
![]() |
Antibiotic Sg17-1-4 | 909133-37-5 | C24H34N2O9 |
![]() |
3,4-Dihydro-4,6,8-trihydroxy-4,5-dimethyl-3-methylene-1H-2-benzopyran-1-one; (R)-form, 11-Hydroxy, 6-Me ether | 1615225-27-8 | C13H14O6 |
![]() |
Altenuene; 2-Epimer, 2-Ac | 1971118-82-7 | C17H18O7 |
Literatura Relacionada
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Fornecedores recomendados
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados